![molecular formula C10H13N5O2 B2439346 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1210839-90-9](/img/structure/B2439346.png)
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the oxadiazole family and has been studied for its potential therapeutic applications.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives, including their synthesis and characterization, has led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. The solid-state structure of these complexes, established by single crystal X-ray crystallography, indicates their potential for contributing to the understanding of hydrogen bonding's impact on the self-assembly process. This research highlights the relevance of pyrazole-acetamide derivatives in developing compounds with antioxidant properties (Chkirate et al., 2019).
Inhibitor Labeling
A novel and selective five-lipoxygenase activity protein (FLAP) inhibitor has been synthesized, demonstrating excellent pharmacokinetic properties. The inhibitor's synthesis, labeled with carbon-14 and deuterium, underscores the compound's potential in research and therapeutic applications, particularly in the study of inflammatory processes (Latli et al., 2015).
Pharmacological Evaluation of Heterocyclic Derivatives
The computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, has been conducted. These compounds show varied biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Their interaction with key biological targets such as epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2) provides insight into their potential therapeutic applications (Faheem, 2018).
Nucleoside Analogs and Conformational Analysis
Research on the synthesis of novel pyrazolo[1, 5-C]pyrimidine C-nucleoside and its conformational analysis by NMR spectroscopy offers insights into the structural preferences of these molecules in solution. Such studies are foundational for understanding the biological activity and potential pharmaceutical applications of nucleoside analogs (Prhavc et al., 1999).
Crystal Structures and Computational Studies
The unexpected synthesis of novel 2-pyrone derivatives and their characterization through crystal structures, Hirshfeld surface analysis, and computational studies highlight the intricate molecular interactions that govern the crystalline arrangement of these compounds. Such research contributes to the field of crystal engineering and the design of materials with specific properties (Sebhaoui et al., 2020).
properties
IUPAC Name |
N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6(2)15-5-4-8(14-15)9-12-13-10(17-9)11-7(3)16/h4-6H,1-3H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAPYHPNGDIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.